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Compound of Interest

Compound Name: WX-UK1

Cat. No.: B1241746 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of WX-UK1 in combination

with capecitabine for the treatment of advanced solid tumors. The performance of this

combination therapy is evaluated against capecitabine monotherapy and other alternative

treatments, supported by available experimental data.

Executive Summary
WX-UK1 is a small molecule inhibitor of the urokinase plasminogen activator (uPA) system, a

key player in tumor invasion and metastasis. When combined with the oral chemotherapeutic

agent capecitabine, WX-UK1 has shown encouraging anti-tumor effects in early clinical

studies. This guide synthesizes the available efficacy data, details the experimental

methodologies, and visualizes the proposed mechanism of action and study workflows.

Comparative Efficacy Data
The following tables summarize the quantitative efficacy data for the WX-UK1 and capecitabine

combination, capecitabine monotherapy, and other relevant combination therapies in advanced

solid tumors, with a focus on metastatic breast cancer and advanced colorectal cancer.

Table 1: Efficacy of WX-UK1 in Combination with Capecitabine (Phase I Study)
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Therapy No. of Patients Tumor Types Efficacy Results

WX-UK1 +

Capecitabine
25

Advanced Solid

Tumors

Prolonged stable

disease in several

patients; 3 partial

responses (2 in

metastatic breast

cancer)[1]

Note: Detailed quantitative data such as Overall Response Rate (ORR), median Progression-

Free Survival (PFS), and median Overall Survival (OS) from the Phase I trial (NCT00083525)

are not publicly available in detail.

Table 2: Efficacy of Capecitabine Monotherapy in Metastatic Breast Cancer
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Study/Analy
sis

No. of
Patients

Line of
Therapy

Objective
Response
Rate (ORR)

Median
Progressio
n-Free
Survival
(PFS)
(months)

Median
Overall
Survival
(OS)
(months)

Retrospective

Study (HER2-

normal)[2]

162 Various Not Reported 4.3 14.0

Retrospective

Study
84

1st, 2nd, 3rd,

≥4th

18.8% -

23.5%
Not Reported 10.1 - 15.2[3]

Pooled

Analysis[4]
Multiple trials 2nd-line 19% 3.7 13.0

Retrospective

Study[5]
506 Various 22.0%

6.4 (28

weeks)

13.4 (58

weeks)

MONICA

Phase II

Study (First-

line, HER2-

negative)[6]

165 1st-line 26.1%
7.9 (Time to

Progression)
18.6

Nationwide

Retrospective

Study (First-

line, HER2-

normal)[7][8]

494 1st-line Not Reported 6.0 16.4

Table 3: Efficacy of Capecitabine Monotherapy in Advanced Colorectal Cancer
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Study/Analy
sis

No. of
Patients

Line of
Therapy

Objective
Response
Rate (ORR)

Median
Time to
Disease
Progressio
n (months)

Median
Overall
Survival
(OS)
(months)

Phase III

Trials (vs. 5-

FU/LV)[9]

- -
18.9% -

24.8%

Not

Significantly

Different from

5-FU/LV

Not

Significantly

Different from

5-FU/LV

Phase II

Study[4]
22 1st/2nd line

25.0%

(overall),

33.0% (1st-

line)

- -

Phase II

Study[1][10]
108 Metastatic 21% - 24% 4.2 - 7.6 Not Reported

Retrospective

Study[11]
17 Pretreated 11.76% - -

FOCUS4-N

Trial

(Maintenance

)[12]

254 Maintenance
Not

Applicable
3.88 15.2

Table 4: Efficacy of Other Combination Therapies
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Therapy Tumor Type
No. of
Patients

Objective
Response
Rate (ORR)

Median
Progressio
n-Free
Survival
(PFS)
(months)

Median
Overall
Survival
(OS)
(months)

Encorafenib +

Cetuximab +

mFOLFOX6[

13]

BRAF

V600E-

mutant

mCRC

- 65.7% 12.8 30.3

Sotorasib +

Panitumumab

[14]

KRAS G12C-

mutated

mCRC

- 26.4% - -

Cabozantinib

+

Durvalumab

(RAS wild-

type)[15]

mCRC 29 50% 6.3 21.8

Etrumadenan

t +

Zimberelimab

+ mFOLFOX-

6 ±

Bevacizumab

[16][17]

mCRC

(previously

treated)

75 17.3% 6.2 19.7

Tucatinib +

Trastuzumab

+

Pertuzumab

(Maintenance

)[18]

HER2+

Metastatic

Breast

Cancer

654
Not

Applicable

>24

(improvement

of 8.6)

-

Carboplatin +

Everolimus[1

9]

Advanced

Triple-

Negative

- - 52%

reduction in

risk of

-
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Breast

Cancer

progression

or death

Experimental Protocols
WX-UK1 in Combination with Capecitabine
(NCT00083525)

Study Design: A Phase I, open-label, single-group assignment, dose-escalation study.[20]

Primary Objective: To determine the maximum tolerated dose (MTD), safety, and tolerability

of WX-UK1 in combination with capecitabine.[20]

Patient Population: Patients with histologically or cytologically confirmed non-hematologic

malignancies that were unresponsive to standard therapies or for which no effective therapy

was known.[20] Key inclusion criteria included ECOG performance status of 0, 1, or 2, and

adequate organ function.[20]

Treatment Regimen: Patients received once-weekly intravenous infusions of WX-UK1 for

three weeks at various fixed doses, concurrently with daily oral capecitabine for two weeks.

This three-week cycle was repeated until disease progression or unacceptable toxicity.[1]

Efficacy Assessment: Tumor response was evaluated according to Response Evaluation

Criteria in Solid Tumors (RECIST).

Representative Capecitabine Monotherapy Study
Study Design: A nationwide, retrospective study.[8]

Primary Objective: To evaluate the real-world efficacy of capecitabine monotherapy as a first-

line treatment for HER2-normal advanced breast cancer.[8]

Patient Population: Female patients with HER2-normal advanced breast cancer treated with

capecitabine monotherapy as the first-line treatment between 2010 and 2020, identified

through the Danish Breast Cancer Group (DBCG) database.[8]
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Treatment Regimen: Capecitabine administered orally as a single agent. The standard

dosing is typically 1250 mg/m² twice daily for 14 days, followed by a 7-day rest period.[3]

Efficacy Assessment: The primary endpoints were overall survival (OS) and progression-free

survival (PFS).[8]

Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of WX-UK1 and
Capecitabine
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Phase I Trial Workflow (NCT00083525)

Treatment Cycle (3 weeks, repeated)
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(Advanced Solid Tumors)
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Safety & Tolerability
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Pharmacodynamics
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(MTD Determination)

Results Reporting
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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